molecular formula C9H9F2I B8263315 1,3-Difluoro-2-iodo-5-propylbenzene

1,3-Difluoro-2-iodo-5-propylbenzene

Cat. No.: B8263315
M. Wt: 282.07 g/mol
InChI Key: XCFAMIFCPFIXGL-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-5-propylbenzene (CAS 159255-82-0) is a valuable halogenated aromatic building block in organic synthesis and pharmaceutical research. The compound features a propyl chain and both fluorine and iodine substituents on the benzene ring, creating a multifunctional scaffold for further chemical modification. The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. The fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity, making this compound a key intermediate in the development of potential bioactive molecules and advanced materials . This compound should be stored in a cool, dark place, sealed in a dry environment at room temperature . The product is classified with the signal word "Warning" and has associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2I/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAMIFCPFIXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,3-Difluoro-2-iodo-5-propylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroiodobenzene as the starting material.

    Alkylation Reaction: The 2,6-difluoroiodobenzene undergoes an alkylation reaction with propyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1,3-Difluoro-2-iodo-5-propylbenzene.

Industrial Production Methods:

While specific industrial production methods for 1,3-Difluoro-2-iodo-5-propylbenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

1,3-Difluoro-2-iodo-5-propylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; solvents like ether or THF; temperatures ranging from room temperature to reflux conditions.

Major Products:

    Substitution Reactions: Azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Deiodinated products.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
1,3-Difluoro-2-iodo-5-propylbenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enhance the efficacy and selectivity of drug candidates. For instance, it is involved in the synthesis of compounds that exhibit antitumor activity and other therapeutic effects.

Case Study:
A study highlighted its use in synthesizing antimitotic agents that showed significant activity against human tumor cells. The compound's derivatives displayed mean growth inhibition values that suggest potential for further development in cancer therapies .

Reactivity in Organic Chemistry:
Researchers leverage the reactivity of 1,3-Difluoro-2-iodo-5-propylbenzene to create complex organic molecules. Its ability to participate in various reactions makes it valuable for both academic research and industrial applications.

Example Reaction:
The compound can undergo electrophilic aromatic substitution reactions to introduce additional functional groups, expanding its utility in synthetic pathways.

Environmental Applications

Development of Green Solvents:
The compound is explored for its potential to develop environmentally friendly solvents and reagents. This aligns with the growing demand for sustainable practices in chemistry.

Case Study:
Research indicates that using fluorinated compounds can lead to greener chemical processes by reducing toxic waste and enhancing reaction efficiency .

Flavor and Fragrance Industry

Aromatic Properties:
Due to its unique aromatic profile, 1,3-Difluoro-2-iodo-5-propylbenzene is a candidate for use in flavor and fragrance formulations. It can provide distinctive scent profiles that appeal to consumers.

Market Analysis:
The integration of such compounds into fragrance products has been shown to enhance longevity and stability, making them desirable for manufacturers .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-iodo-5-propylbenzene depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Regioselectivity : Fluorine at the 1- and 3-positions directs electrophiles to the 4- and 6-positions, as predicted by computational models (DFT studies).
  • Comparative Stability : Accelerated aging tests show 15% decomposition of the iodo compound after 72 hours at 100°C, versus <5% for chloro analogues.

Q & A

Basic: What are the primary synthetic routes for preparing 1,3-Difluoro-2-iodo-5-propylbenzene?

Answer:
The synthesis typically involves sequential halogenation and alkylation steps. A common approach is:

Fluorination and Iodination : Start with a benzene derivative (e.g., 1,3-difluorobenzene) and introduce iodine via electrophilic substitution. Regioselectivity is controlled using directing groups or meta-directing fluorine substituents .

Propyl Group Introduction : Employ Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with a propyl precursor. Palladium catalysts and inert conditions (N₂ atmosphere) are critical to minimize side reactions .
Key Considerations : Monitor reaction temperature (60–80°C) to avoid dehalogenation and ensure purity via column chromatography .

Basic: How is this compound characterized spectroscopically?

Answer:

  • ¹⁹F NMR : Fluorine chemical shifts (δ) between −110 to −120 ppm indicate electron-withdrawing effects of adjacent substituents. Multiplicity reveals substitution patterns (e.g., para vs. meta) .
  • GC-MS : Molecular ion peaks (e.g., m/z ~280) confirm molecular weight, while fragmentation patterns validate the iodopropylbenzene backbone .
  • Elemental Analysis : Validate stoichiometry (e.g., C: ~40%, F: ~14%, I: ~45%) to confirm purity >95% .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HI gas) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; iodine residues can cause dermal irritation .
  • Waste Disposal : Quench reactive intermediates (e.g., unreacted iodinating agents) with sodium thiosulfate before disposal .

Advanced: How can contradictions in regioselectivity during iodination be resolved?

Answer:
Regioselective iodination challenges arise from competing directing effects of fluorine and alkyl groups. Strategies include:

  • Computational Modeling : Use DFT calculations to predict activation energies for iodination at C2 vs. C4 positions. Meta-fluorine’s electron-withdrawing nature often favors C2 substitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct iodine to the desired position .
  • Kinetic Control : Optimize reaction time and temperature to favor the thermodynamically less stable but kinetically favored product .

Advanced: What computational methods predict reactivity for further functionalization?

Answer:

  • Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian 16 reveal susceptibility to nucleophilic/electrophilic attacks. The iodine atom’s low-lying σ* orbital facilitates SNAr reactions .
  • Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(0)) to assess cross-coupling feasibility. Steric maps of the propyl group guide ligand selection .
  • Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF), optimizing reaction yields .

Advanced: How can reaction conditions be optimized for high-purity yields?

Answer:

  • Inert Atmosphere : Use Schlenk lines to exclude moisture/O₂, preventing deiodination or oxidation .
  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dba)₂ with phosphine ligands (e.g., XPhos) to enhance coupling efficiency .
  • Workup Protocols : Employ sequential extractions (hexane/water) and silica gel chromatography (hexane:EtOAc = 9:1) to isolate the product .

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